molecular formula C17H20N4O2 B11193464 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11193464
M. Wt: 312.37 g/mol
InChI Key: RQSKGCFPVYVGRX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a morpholinopyrimidinyl moiety. Its structural complexity allows it to interact with biological systems in diverse ways, making it a subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 2,5-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-morpholinopyrimidine-5-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopyrimidinyl moiety.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzamide stands out due to its specific structural features, which confer unique biological activities. Its morpholinopyrimidinyl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-12-3-4-13(2)15(9-12)16(22)20-14-10-18-17(19-11-14)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)

InChI Key

RQSKGCFPVYVGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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